Magaldrate anhydrous

Description

Properties

CAS No. |

125514-69-4 |

|---|---|

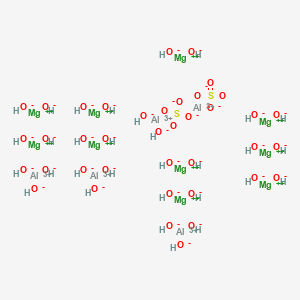

Molecular Formula |

Al5H31Mg10O39S2 |

Molecular Weight |

1097.287 |

IUPAC Name |

pentaaluminum;decamagnesium;hentriacontahydroxide;disulfate |

InChI |

InChI=1S/5Al.10Mg.2H2O4S.31H2O/c;;;;;;;;;;;;;;;2*1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;;;;2*(H2,1,2,3,4);31*1H2/q5*+3;10*+2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-35 |

InChI Key |

NNGFFDRXGAELQA-UHFFFAOYSA-A |

SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |

Synonyms |

Aluminum magnesium hydroxide sulfate (Al5Mg10(OH)31(SO4)2) |

Origin of Product |

United States |

Foundational & Exploratory

magaldrate anhydrous chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of magaldrate anhydrous. It includes detailed experimental protocols for key analytical methods and visual representations of its mechanism of action to support research and development efforts in the pharmaceutical field.

Chemical Structure and Identification

This compound is a complex inorganic compound, chemically defined as a hydroxymagnesium aluminate complex with sulfate. Its structure is characterized by a unique lattice-layered crystalline arrangement of aluminum and magnesium hydroxides, interconnected by sulfate bridges.[1] This layered structure is crucial to its function as an antacid.

The empirical formula for this compound is Al₅Mg₁₀(OH)₃₁(SO₄)₂ .

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | Pentaaluminum decamagnesium hentriacontahydroxide disulfate |

| CAS Number | 125514-69-4[1] |

| Molecular Formula | Al₅Mg₁₀(OH)₃₁(SO₄)₂[1] |

| Molecular Weight | Approximately 1097.3 g/mol [2] |

Physicochemical Properties

This compound is a white, odorless, and tasteless crystalline powder.[3][4] It is practically insoluble in water and ethanol but dissolves in dilute mineral acids.[3] Instead of a distinct melting point, it decomposes upon heating.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white crystalline powder[3][4] |

| Odor | Odorless[4] |

| Taste | Tasteless[4] |

| Solubility | Practically insoluble in water and ethanol; Soluble in dilute mineral acids[3] |

| Melting Point | Decomposes upon heating |

| pH (5% aqueous solution) | 8.0 – 10.5[3] |

As per the United States Pharmacopeia (USP), this compound should contain the equivalent of 29.0% to 40.0% of magnesium oxide (MgO) and 18.0% to 26.0% of aluminum oxide (Al₂O₃).[1]

Pharmacological Properties and Mechanism of Action

The primary pharmacological action of this compound is the neutralization of gastric acid. This action is not a simple dissolution but a chemical reaction that occurs in a stepwise manner within the acidic environment of the stomach. Upon ingestion, magaldrate rapidly reacts with hydrochloric acid (HCl), leading to the formation of magnesium hydroxide (Mg(OH)₂) and aluminum hydroxide (Al(OH)₃).

The magnesium hydroxide component provides rapid acid neutralization, offering immediate symptomatic relief. Subsequently, the aluminum hydroxide component offers a more sustained antacid effect. This dual-action mechanism ensures both rapid onset and prolonged duration of action.

The overall acid-neutralizing reaction can be represented as follows:

Al₅Mg₁₀(OH)₃₁(SO₄)₂(s) + 31HCl(aq) → 5AlCl₃(aq) + 10MgCl₂(aq) + 2H₂SO₄(aq) + 31H₂O(l)

This neutralization of gastric acid leads to an increase in the gastric pH, which in turn inhibits the activity of pepsin, a proteolytic enzyme that can be damaging to the gastric mucosa.

Experimental Protocols

Acid-Neutralizing Capacity (ANC) Test (Based on USP <301>)

This method determines the total amount of acid that can be neutralized by a given amount of magaldrate. It employs a back-titration technique.

Apparatus and Reagents:

-

pH meter with a suitable electrode

-

Magnetic stirrer and stir bar

-

250 mL beaker

-

Burette

-

Standardized 1.0 N Hydrochloric Acid (HCl)

-

Standardized 0.5 N Sodium Hydroxide (NaOH)

-

Purified water

Procedure:

-

Sample Preparation: Accurately weigh a quantity of this compound powder, equivalent to the minimum labeled dosage, and transfer it to a 250 mL beaker.

-

Add 70 mL of water and stir with the magnetic stirrer for 1 minute.

-

Acid Addition: Accurately add 30.0 mL of standardized 1.0 N HCl to the beaker.

-

Reaction: Stir the mixture continuously for 15 minutes, accurately timed, at a rate of 300 ± 30 rpm.

-

Titration: Immediately after the 15-minute stirring period, begin titrating the excess HCl with standardized 0.5 N NaOH. The titration should be completed within an additional 5 minutes.

-

Endpoint: The endpoint of the titration is a stable pH of 3.5, which should persist for 10 to 15 seconds.

-

Blank Determination: Perform a blank titration using 70 mL of water and 30.0 mL of the standardized 1.0 N HCl.

-

Calculation: Calculate the acid-neutralizing capacity in milliequivalents (mEq) per gram of magaldrate using the following formula:

mEq/g = [(Vb - Vs) x N_NaOH] / W

Where:

-

Vb = volume (mL) of NaOH used for the blank titration

-

Vs = volume (mL) of NaOH used for the sample titration

-

N_NaOH = Normality of the NaOH solution

-

W = weight (g) of the magaldrate sample

-

X-ray Powder Diffraction (XRPD) Analysis

XRPD is used to confirm the crystalline structure of this compound and to identify the substance. The diffraction pattern obtained should conform to that of the USP Magaldrate Reference Standard.

Instrumentation and Parameters:

-

Instrument: A powder X-ray diffractometer equipped with a suitable detector (e.g., scintillation or solid-state detector).

-

Radiation Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is commonly used for pharmaceutical analysis.

-

Voltage and Current: Typically 40 kV and 40 mA.

-

Scan Range (2θ): A range of 5° to 40° is generally sufficient for identification purposes. The USP specifically mentions comparing the d-spacings region below 2.57 angstroms.

-

Step Size: 0.02° per step.

-

Scan Speed (or Time per Step): 1 second per step.

Procedure:

-

Sample Preparation: The this compound powder should be of a fine and uniform particle size. If necessary, gently grind the sample using a mortar and pestle to reduce particle size and ensure homogeneity.

-

Sample Mounting: Pack the powdered sample into a suitable sample holder, ensuring a flat and smooth surface that is level with the holder's top edge.

-

Data Collection: Place the sample holder in the diffractometer and initiate the data collection using the specified instrumental parameters.

-

Data Analysis: The resulting diffraction pattern should be processed to identify the angular positions (2θ) and intensities of the diffraction peaks. These are then compared to the pattern of the USP Magaldrate Reference Standard. The comparison should confirm the presence of characteristic peaks and the overall pattern similarity, thus confirming the identity and crystalline nature of the sample.

References

Synthesis and Characterization of Magaldrate Anhydrous: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of magaldrate anhydrous (Al₅Mg₁₀(OH)₃₁(SO₄)₂). It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for its preparation and subsequent analytical characterization. The guide covers various synthesis pathways, including co-precipitation methods, and details key characterization techniques such as X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermogravimetric Analysis (TGA). All quantitative data are summarized in structured tables, and key processes are visualized through logical diagrams to ensure clarity and ease of understanding.

Introduction to this compound

Magaldrate is a complex inorganic compound, chemically defined as a hydrated hydroxymagnesium aluminate sulfate.[1][2] The anhydrous form corresponds to the chemical formula Al₅Mg₁₀(OH)₃₁(SO₄)₂, with a molecular weight of approximately 1097.3 g/mol .[3][4][5] Structurally, magaldrate possesses a unique lattice-layered crystal architecture similar to hydrotalcite-like compounds.[1][3] This structure consists of positively charged layers of aluminum and magnesium hydroxides, with the interlayer spaces occupied by sulfate anions that maintain charge neutrality.[3][5]

In the pharmaceutical industry, magaldrate is widely utilized as an antacid for the treatment of conditions such as duodenal and gastric ulcers, and gastroesophageal reflux disease.[6][7][8] Its mechanism of action is multifaceted, involving rapid and sustained neutralization of gastric acid, formation of a protective coating over the gastric mucosa, and inhibition of pepsin activity.[9][10]

Synthesis of this compound

The synthesis of magaldrate involves the controlled co-precipitation of aluminum and magnesium hydroxides in the presence of sulfate ions.[3] The resulting paste is subsequently dried to yield the anhydrous powder.

Raw Materials

-

Active Aluminum Hydroxide (gel, paste, or powder form)

-

Active Magnesium Oxide or Magnesium Hydroxide

-

Water-Soluble Sulfate Source (e.g., Aluminum Sulfate or Sulfuric Acid)

-

Deionized Water

Experimental Protocol: Co-Precipitation Method

This protocol is based on a common method for producing a high-purity magaldrate paste that can be dried to its anhydrous form.[11][12]

-

Preparation of Aluminum Hydroxide Slurry: An aqueous suspension of active aluminum hydroxide is prepared in a reaction vessel equipped with a stirrer.

-

Sulfate Addition: While stirring vigorously, a stoichiometric amount of a water-soluble sulfate compound (e.g., an 8% aluminum sulfate solution) is added to the aluminum hydroxide slurry.[12][13] To obtain a carbonate-free product, the pH of the reaction should be maintained below 7.[11]

-

Magnesium Oxide Incorporation: A stoichiometric quantity of active magnesium oxide is then added to the reaction mixture.[3][12] The use of magnesium oxide is often preferred at this stage, as substituting it with magnesium hydroxide may not yield a usable product.[12]

-

Aging/Crystallization: The resulting mixture is allowed to stand for a period of 10 to 24 hours to promote the formation and ordering of the desired crystal structure.[1][12]

-

Formation of Magaldrate Paste: After the aging period, a stirrable magaldrate paste is formed. This paste can be processed directly or dried.[13]

-

Drying to Anhydrous Form: To obtain this compound, the paste is dried. Spray drying is a common and effective method that rapidly removes water to produce a free-flowing powder while preserving the crystalline structure.[1] Roller drying can also be employed.[1] A standard laboratory procedure for ensuring the anhydrous state is drying at 200°C for 4 hours.[2]

Physicochemical Characterization

A combination of analytical techniques is required to confirm the identity, purity, structure, and composition of the synthesized this compound, ensuring it meets pharmacopeial standards.

X-ray Diffraction (XRD) Analysis

XRD is crucial for confirming the crystalline, layered hydrotalcite-like structure of magaldrate.[1]

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

-

Data Acquisition: The sample is analyzed using an X-ray diffractometer, typically with a copper anode (Cu Kα radiation). Data is collected over a 2θ range that includes the characteristic peaks for magaldrate.

-

Data Analysis: The resulting diffraction pattern is compared to a reference standard, such as the USP Magaldrate RS.[2] The pattern should exhibit characteristic peaks corresponding to the layered double hydroxide structure.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the magaldrate molecule.[1]

Experimental Protocol:

-

Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to hydroxyl (O-H) stretching and bending vibrations, and sulfate (S-O) stretching vibrations, confirming the incorporation of these groups into the lattice.[1]

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and confirm the absence of significant amounts of water in the anhydrous sample. For hydrated magaldrate, it quantifies the water content.[5]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of this compound is placed into a TGA crucible (e.g., alumina or platinum).

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen) from ambient temperature to approximately 800-1000°C.[14] The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting thermogram (mass vs. temperature) is analyzed. Anhydrous magaldrate should show minimal mass loss at temperatures below ~200°C. Mass loss at higher temperatures corresponds to dehydroxylation and decomposition of the sulfate groups.

Acid Neutralization Capacity (Assay)

This titration method quantifies the primary function of magaldrate and is used as an assay for its active content.

Experimental Protocol:

-

Sample Preparation: An accurately weighed quantity of this compound (approx. 3 g) is transferred to a beaker.[15]

-

Acid Digestion: A known excess of standardized hydrochloric acid (100.0 mL of 1 N HCl) is added and stirred until the sample is completely dissolved.[15][16]

-

Back-Titration: The excess acid is titrated with a standardized sodium hydroxide solution (1 N NaOH) to a pH of 3.0, determined potentiometrically.[15][16]

-

Calculation: A blank determination is performed. The amount of acid consumed by the magaldrate is calculated from the difference between the blank and sample titrations. 1 g of anhydrous magaldrate consumes 28.3 mL of 1 N hydrochloric acid.[12][13]

Mechanism of Action

The therapeutic effect of magaldrate is attributed to several complementary actions within the gastric environment.

-

Acid Neutralization: Upon ingestion, magaldrate reacts with and neutralizes excess hydrochloric acid (HCl) in the stomach, leading to a rapid increase in gastric pH and relief from symptoms of hyperacidity.[3][7]

-

Mucosal Protection: The reaction of magaldrate with gastric acid produces aluminum hydroxide, which is believed to form a protective, viscous coating over the gastric mucosa.[9][10] This barrier shields the stomach lining from the damaging effects of acid and pepsin.[9]

-

Pepsin Inhibition: By raising the gastric pH, magaldrate inhibits the activity of pepsin, a proteolytic enzyme that can contribute to mucosal damage in acidic conditions.[9]

-

Cytoprotection: Studies suggest magaldrate has a cytoprotective effect, potentially by protecting gastric mucosal cells from lipid peroxidation induced by damaging agents.[17][18]

Summary of Quantitative Data

The following tables summarize the key physicochemical and pharmacopeial data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Reference(s) |

|---|---|---|

| Chemical Formula | Al₅Mg₁₀(OH)₃₁(SO₄)₂ | [3][5] |

| Molecular Weight | 1097.3 g/mol | [3][4][5] |

| Appearance | White, odorless, tasteless crystalline powder | [3][6] |

| Solubility | Insoluble in water and alcohol; Soluble in dilute mineral acids | [3][6] |

| Structure | Hydrotalcite-like layered crystal structure |[1][3] |

Table 2: Pharmacopeial Specifications for this compound (USP)

| Parameter | Specification Range | Reference(s) |

|---|---|---|

| Assay | 90.0% - 105.0% of Al₅Mg₁₀(OH)₃₁(SO₄)₂ (dried basis) | [2][6] |

| Magnesium Oxide (MgO) Equiv. | 29.0% - 40.0% | [1] |

| Aluminum Oxide (Al₂O₃) Equiv. | 18.0% - 26.0% | [1] |

| Sulfate (SO₄) Content | 16.0% - 21.0% (dried basis) | [2][6] |

| Water-Soluble Sulfate | ≤ 1.9% | [5][12] |

| Loss on Drying (hydrated form) | 10.0% - 20.0% (at 200°C for 4h) |[2] |

Table 3: Key FTIR Spectral Data

| Functional Group | Vibration Type | Characteristic Wavenumber Range (cm⁻¹) | Reference(s) |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | ~3400 - 3600 (Broad) | [1] |

| Hydroxyl (M-OH) | Bending | Lower frequency region | [1] |

| Sulfate (S-O) | Stretching | ~1100 - 1150 |[1] |

Table 4: TGA Thermal Events for Magaldrate (Hydrated to Anhydrous)

| Temperature Range | Event | Description | Reference(s) |

|---|---|---|---|

| < 200°C | Dehydration | Loss of physisorbed and interlayer water molecules. | [2][19] |

| ~200 - 450°C | Dehydroxylation | Loss of water from the decomposition of hydroxide layers. | [19] |

| > 450°C | Decomposition | Decomposition and loss of sulfate groups. |[19] |

References

- 1. This compound [benchchem.com]

- 2. Magaldrate [drugfuture.com]

- 3. Buy Magaldrate | 74978-16-8 [smolecule.com]

- 4. This compound | Al5H31Mg10O39S2 | CID 44152596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Magaldrate | 74978-16-8 | Benchchem [benchchem.com]

- 6. aiespharmachem.com [aiespharmachem.com]

- 7. Magaldrate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 8. Magaldrate | Al5H33Mg10O40S2 | CID 122706784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ijsr.net [ijsr.net]

- 10. Par Drugs And Chemicals Limited Product - Magaldrate [pardrugs.com]

- 11. US4639362A - Process for the production of magaldrate - Google Patents [patents.google.com]

- 12. CA1220610A - Method of producing magaldrate - Google Patents [patents.google.com]

- 13. EP0154114B1 - Method for preparing magaldrate - Google Patents [patents.google.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Magaldrate and Simethicone Oral Suspension [drugfuture.com]

- 16. pharmadekho.com [pharmadekho.com]

- 17. Antiulcer activity and the mechanism of action of magaldrate in gastric ulceration models of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijpp.com [ijpp.com]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Mechanism of Action of Magaldrate as an Antacid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magaldrate is a well-established antacid agent utilized in the management of various acid-related gastrointestinal disorders, including peptic ulcer disease, gastroesophageal reflux disease (GERD), and dyspepsia.[1][2] Unlike simple physical mixtures of aluminum and magnesium hydroxides, magaldrate is a distinct chemical entity, a hydrated hydroxymagnesium aluminate complex with a unique lattice structure.[3][4] Its therapeutic efficacy stems from a multifaceted mechanism of action that extends beyond simple acid neutralization to include cytoprotective and adsorptive properties. This technical guide provides an in-depth exploration of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Section 1: Physicochemical Properties and Core Antacid Mechanism

Magaldrate's primary function is the rapid and sustained neutralization of gastric acid. This is governed by its specific chemical composition and structure.

1.1 Chemical Composition

Magaldrate is a chemical combination of aluminum and magnesium hydroxides and sulfate, with an approximate molecular formula of Al₅Mg₁₀(OH)₃₁(SO₄)₂·xH₂O.[5][6][7] This complex structure is crucial for its reactivity and buffering capacity. It is practically insoluble in water but readily soluble in dilute mineral acids.[6][7]

1.2 Sequential Acid Neutralization

Upon entering the acidic environment of the stomach, magaldrate does not simply dissolve. Instead, its lattice structure is rapidly converted by hydrochloric acid (HCl) into its constituent active components: magnesium hydroxide (Mg(OH)₂) and aluminum hydroxide (Al(OH)₃).[3][4][8] This process is sequential and provides both immediate and sustained acid neutralization.[4][6]

The neutralization reaction can be summarized as follows:

-

Initial Rapid Reaction : The magnesium hydroxide component reacts swiftly with HCl.

-

Mg(OH)₂ + 2HCl → MgCl₂ + 2H₂O

-

-

Sustained Reaction : The freshly released aluminum hydroxide, which is in a more reactive, impolymerized form, then reacts more slowly with the remaining acid.[6][7]

-

Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O

-

This two-phase reaction ensures a prompt onset of action, typically within 20 minutes, followed by a prolonged effect.[9]

Caption: Acid neutralization pathway of Magaldrate in the stomach.

1.3 Buffering Action

Magaldrate exhibits a consistent buffering action, rapidly raising the intragastric pH to a range of 3.0 to 5.0 and maintaining it within this therapeutic window.[10] This is critical because it provides symptomatic relief without causing excessive alkalinization or the subsequent risk of acid rebound, a phenomenon where the stomach overproduces acid in response to high pH.[10] By keeping the pH below 5-6, it effectively neutralizes excess acid while preserving a degree of acidity necessary for physiological digestion.[11]

Section 2: Pharmacodynamic Properties Beyond Neutralization

The therapeutic profile of magaldrate is enhanced by several mechanisms that protect the gastric mucosa and mitigate aggressive factors in the gastrointestinal lumen.

2.1 Cytoprotective Mechanisms

Magaldrate possesses significant cytoprotective activity, safeguarding the gastric mucosal cells from damage by necrotizing agents like ethanol and NSAIDs.[12][13] This protection is multifactorial and appears to be independent of its acid-neutralizing capacity.

-

Stimulation of Prostaglandin Synthesis : Magaldrate has been shown to significantly stimulate the synthesis and release of endogenous prostaglandin E2 (PGE2) in human gastric mucosa, both in vitro and in vivo.[14][15] PGE2 is a critical mediator of mucosal defense, inhibiting acid production and promoting the secretion of mucus and bicarbonate.

-

Increased Mucus Secretion : Studies in rat models have demonstrated that magaldrate significantly increases the secretion of gastric mucus.[12][16] The mucus layer acts as a physical barrier, protecting the underlying epithelium from acid and pepsin.

-

Antioxidant Activity : Magaldrate can decrease lipid peroxidation in the gastric mucosa.[13][16] By reducing the formation of thiobarbituric acid reactive substances (TBARS), it protects mucosal cells from oxidative damage induced by injurious agents.[13][16]

Caption: Multifactorial cytoprotective mechanisms of Magaldrate.

2.2 Adsorption of Pepsin and Bile Acids

In addition to neutralizing acid, magaldrate actively binds to and inactivates other luminal aggressors.

-

Pepsin Inhibition : By raising the gastric pH above 3.5, magaldrate irreversibly inactivates pepsin, the primary proteolytic enzyme in the stomach.[2][10][11] Furthermore, it directly adsorbs pepsin, reducing its proteolytic activity on the gastric mucosa.[10]

-

Bile Acid and Lysolecithin Binding : Magaldrate effectively binds and sequesters bile acids and lysolecithin.[10] These substances can reflux from the duodenum into the stomach, where they act as potent irritants that disrupt the mucosal barrier, contributing to gastritis and ulceration.[10]

Section 3: Quantitative Pharmacological Data

The efficacy of magaldrate has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data points.

Table 1: Acid Neutralizing Capacity (ANC) and Buffering Action

| Parameter | Formulation | Value | Reference |

| Acid Neutralizing Capacity | Magaldrate Suspension | 20.01 - 25.10 mEq/g | [17] |

| Acid Neutralizing Capacity | Magaldrate-containing products | 11.97 - 34.32 mEq/10mL | [18] |

| Onset of Action | All formulations | Raises pH to ≥ 3.0 within 10 seconds | [17] |

| Duration of Buffering | Oral Suspension | 70 - 110 minutes (in vitro) | [17] |

| Duration of Action | Oral Suspension (Fasting) | 20 - 60 minutes | [9] |

| Duration of Action | Oral Suspension (Postprandial) | Up to 3 hours | [9] |

Table 2: In Vivo Antiulcer and Cytoprotective Efficacy (Rat Models)

| Model / Parameter | Dosage | Result | Reference |

| Ethanol-Induced Necrosis | ED₅₀: 419 mg/kg | Protection against gastric lesions | [12] |

| Aspirin-Induced Ulcers | ED₅₀: 540 mg/kg | Protection against gastric ulcers | [12] |

| Indomethacin-Induced Ulcers | ED₅₀: 281 mg/kg | Protection against gastric ulcers | [12] |

| Aspirin + Pylorus Ligation | 60 mg/kg | Significant ↓ in ulcer index & total acidity | [13][16] |

| Ethanol-Induced Ulcer | 60 mg/kg | Significant ↓ in ulcer index & ↑ in mucus | [13][16] |

| Lipid Peroxidation | 60 mg/kg | Significant ↓ in MDA content (TBARS) | [13][16] |

Section 4: Key Experimental Methodologies

The quantitative data presented above were generated using standardized and validated experimental protocols.

4.1 Protocol: In Vitro Acid Neutralizing Capacity (ANC)

This protocol is based on the back-titration method described in the United States Pharmacopeia (USP) for evaluating antacid efficacy.[5][17][19]

-

Sample Preparation : A precisely weighed quantity of the antacid (e.g., 3g of magaldrate powder) is transferred to a beaker.[5] For tablets, the sample is first crushed to a fine powder.[20]

-

Acid Addition : A known excess volume of standardized hydrochloric acid (e.g., 100.0 mL of 1 N HCl) is added to the sample.[5] The mixture is stirred until the antacid is completely dissolved.

-

Back-Titration : The excess HCl that was not neutralized by the antacid is titrated with a standardized solution of sodium hydroxide (e.g., 1 N NaOH) to a specific endpoint pH (e.g., pH 3.0 or 3.5), determined potentiometrically or with an indicator like phenolphthalein.[5][21][22]

-

Calculation : A blank titration (without the antacid sample) is performed. The ANC, expressed as milliequivalents (mEq) of acid consumed, is calculated by subtracting the mEq of NaOH used for the sample from the mEq of NaOH used for the blank.

References

- 1. Clinical Insights and Therapeutic Advancements: The Evolving Role of Magaldrate in Gastrointestinal Health [ijsr.net]

- 2. ijsr.net [ijsr.net]

- 3. Magaldrate - Wikipedia [en.wikipedia.org]

- 4. Magaldrate | 74978-16-8 | Benchchem [benchchem.com]

- 5. Magaldrate [drugfuture.com]

- 6. AIES [aiespharmachem.com]

- 7. Par Drugs And Chemicals Limited Product - Magaldrate [pardrugs.com]

- 8. Magaldrate: Acid Reflux Uses, Warnings, Side Effects, Dosage [medicinenet.com]

- 9. Magaldrate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 10. [Neutralizing capacity, pepsin inactivation and binding to bile acids and lysolecithin of the antacid magaldrate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rxhive.zynapte.com [rxhive.zynapte.com]

- 12. Cytoprotective and antiulcer activities of the antacid magaldrate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpp.com [ijpp.com]

- 14. Magaldrate stimulates endogenous prostaglandin E2 synthesis in human gastric mucosa in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Magaldrate stimulates endogenous prostaglandin E2 synthesis in human gastric mucosa in vitro and in vivo. | Semantic Scholar [semanticscholar.org]

- 16. Antiulcer activity and the mechanism of action of magaldrate in gastric ulceration models of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro evaluation of magaldrate antacid efficacy in the presence of some drugs and its effect on their dissolution rates: Part I [pubmed.ncbi.nlm.nih.gov]

- 18. The neutralizing capacity and sodium content of antacid brands on the Kenyan market [erepository.uonbi.ac.ke]

- 19. Chem 110: Experiment 3 [genchem.chem.umass.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. ulm.edu [ulm.edu]

- 22. scispace.com [scispace.com]

Unraveling the Crystalline Architecture of Magaldrate Anhydrous: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magaldrate, a widely utilized antacid, is a complex inorganic compound with a unique crystalline structure that is fundamental to its therapeutic activity. This technical guide provides an in-depth exploration of the crystal lattice structure of magaldrate, with a focus on its anhydrous form. While specific crystallographic data for magaldrate anhydrous is not extensively published, its structural similarity to the hydrotalcite group of layered double hydroxides (LDHs) allows for a detailed characterization. This document summarizes the available structural data, outlines the experimental protocols for its synthesis and analysis, and visualizes key processes related to its study and mechanism of action.

Introduction

Magaldrate is a chemical entity defined by a precise stoichiometric ratio of aluminum hydroxide and magnesium hydroxide, with sulfate groups incorporated into its structure.[1][2] Its approximate chemical formula is Al₅Mg₁₀(OH)₃₁(SO₄)₂·xH₂O, indicating a variable state of hydration.[1][3] The anhydrous form, Al₅Mg₁₀(OH)₃₁(SO₄)₂, represents the fundamental theoretical structure.[1] The therapeutic efficacy of magaldrate as an antacid is intrinsically linked to its unique, lattice-layered crystalline structure which facilitates a rapid and sustained neutralization of gastric acid.[4][5]

Structurally, magaldrate is classified as a hydrotalcite-like compound, belonging to the family of layered double hydroxides (LDHs).[3] The structure is composed of positively charged brucite-like layers of mixed metal hydroxides, with an interlayer region containing charge-compensating anions (sulfate) and water molecules.[1]

Crystal Lattice Structure

Direct and specific quantitative crystallographic data for this compound is scarce in publicly accessible literature. However, a robust model of its structure can be derived from the extensive research on the hydrotalcite supergroup, to which it belongs.

General Structural Characteristics

The crystal structure of magaldrate consists of stacked, two-dimensional brucite-like (Mg(OH)₂) layers. In these layers, some of the divalent magnesium (Mg²⁺) cations are isomorphously substituted by trivalent aluminum (Al³⁺) cations. This substitution results in a net positive charge on the hydroxide layers.[1] To maintain overall electrical neutrality, the interlayer spaces are occupied by sulfate anions (SO₄²⁻) and, in the hydrated forms, water molecules.[1][5]

Crystallographic Parameters

While precise lattice parameters for this compound are not definitively published, the parameters for the broader hydrotalcite group provide a representative model. These compounds typically crystallize in the trigonal system with a rhombohedral lattice.[1]

| Parameter | Typical Value for Hydrotalcite Group | Notes |

| Crystal System | Trigonal | - |

| Space Group | R-3m | This is the most commonly observed space group for this class of materials.[1] |

| Lattice Constant 'a' | 3.06 - 3.12 Å | Represents the in-plane dimension of the hexagonal unit cell.[1] |

| Lattice Constant 'c' | 15.4 - 23.3 Å | Represents the stacking dimension of the layers and is highly dependent on the size of the interlayer anion and the degree of hydration.[1] |

Note: The 'c' parameter for the anhydrous form would be expected to be at the lower end of this range due to the absence of interlayer water molecules.

Experimental Protocols

Synthesis of Magaldrate via Co-precipitation

The most common method for synthesizing magaldrate and other LDHs is co-precipitation, which allows for controlled formation of the layered structure.

Objective: To synthesize magaldrate by the simultaneous precipitation of magnesium and aluminum hydroxides in the presence of sulfate ions.

Materials:

-

A soluble magnesium salt (e.g., Magnesium Oxide, MgO)

-

A soluble aluminum salt (e.g., Aluminum Sulfate, Al₂(SO₄)₃)

-

An alkaline solution (e.g., Sodium Hydroxide, NaOH) to maintain pH

-

Deionized water

Procedure:

-

Preparation of Salt Solutions: Prepare separate aqueous solutions of the magnesium and aluminum salts at desired concentrations.

-

Co-precipitation: Add the mixed metal salt solution dropwise into a reactor containing deionized water under vigorous stirring.

-

pH Control: Simultaneously, add the alkaline solution (e.g., NaOH) to the reactor to maintain a constant, predetermined pH (typically between 8 and 10). This is crucial for the formation of the desired LDH phase.

-

Aging: After the addition is complete, the resulting slurry is aged at a specific temperature (e.g., 60-85°C) for a period of several hours to improve crystallinity.[3]

-

Washing: The precipitate is then filtered and washed repeatedly with deionized water to remove any soluble by-products.

-

Drying: The washed product is dried in an oven at a controlled temperature (e.g., 70-80°C) to obtain the magaldrate powder.[3] To obtain the anhydrous form, higher drying temperatures may be required, though this risks structural collapse.

Structural Characterization by Powder X-ray Diffraction (XRD)

Powder XRD is the primary technique used to confirm the crystalline nature and determine the structural parameters of magaldrate.

Objective: To obtain the X-ray diffraction pattern of a synthesized magaldrate sample and determine its structural characteristics.

Instrumentation:

-

A standard powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

Procedure:

-

Sample Preparation: The dried magaldrate powder is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

-

Data Collection: The sample is mounted in the diffractometer. The X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Scan Parameters: The data is typically collected over a 2θ range of 5° to 70° with a step size of 0.02° and a specific scan speed.

-

Data Analysis:

-

Phase Identification: The resulting diffraction pattern is compared to standard diffraction patterns from databases (e.g., ICDP) to confirm the hydrotalcite-like structure.[6]

-

Lattice Parameter Calculation: The positions of the diffraction peaks are used to calculate the lattice parameters ('a' and 'c') of the unit cell. The (003) and (110) reflections are typically used to determine 'c' and 'a', respectively.

-

Visualizations of Key Processes

Experimental Workflow for Magaldrate Synthesis and Characterization

Caption: Workflow for Magaldrate Synthesis and XRD Characterization.

Mechanism of Action: Acid Neutralization

Magaldrate's layered structure allows for a dual-mode of acid neutralization, providing both rapid and sustained relief.

Caption: Magaldrate's Mechanism of Action in Gastric Acid.

Conclusion

The crystal lattice of this compound is best understood through the model of hydrotalcite-like layered double hydroxides. Its structure, composed of positively charged mixed-metal hydroxide layers and charge-balancing sulfate anions, is central to its function as a potent antacid. While specific crystallographic data for the anhydrous form remains an area for further investigation, the established protocols for its synthesis via co-precipitation and characterization by powder X-ray diffraction provide a solid framework for researchers and drug development professionals. The continued study of its solid-state properties will be invaluable for the optimization of its formulation and therapeutic efficacy.

References

- 1. Insights into the Synthesis of Layered Double Hydroxide (LDH) Nanoparticles: Part 1. Optimization and Controlled Synthesis of Chloride-Intercalated LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morphological Control of Layered Double Hydroxides Prepared by Co-Precipitation Method - ProQuest [proquest.com]

- 3. Facile synthesis of MgAl layered double hydroxides by a co-precipitation method for efficient nitrate removal from water: kinetics and mechanisms - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Properties of Anhydrous Magaldrate

Introduction

Magaldrate is a synthetically prepared hydroxymagnesium aluminate complex, recognized for its application as a fast-acting and long-lasting antacid.[1][2] Its chemical designation is a complex of aluminum hydroxide and magnesium hydroxide, which also contains sulfate.[3][4] The anhydrous form, with the chemical formula Al₅Mg₁₀(OH)₃₁(SO₄)₂, possesses a unique, stable, lattice-layered crystalline structure similar to hydrotalcite.[4][5][6][7][8] This structure, composed of aluminum and magnesium hydroxide layers interconnected by sulfate and water bridges, is fundamental to its mechanism of action and stability.[4][8]

This technical guide provides an in-depth analysis of the core physicochemical properties of anhydrous magaldrate, offering detailed experimental protocols and data for researchers, scientists, and professionals in drug development. Understanding these properties is critical for formulation, quality control, and ensuring the therapeutic efficacy of final drug products.

Core Chemical and Physical Properties

Anhydrous magaldrate is characterized by its specific chemical composition and physical attributes. It is a white to off-white, odorless, and tasteless crystalline powder.[6][7] Its insolubility in water and alcohol, coupled with its solubility in dilute mineral acids, is a key characteristic for its function as an antacid.[6][7]

| Property | Value |

| IUPAC Name | pentaaluminum;decamagnesium;hentriacontahydroxide;disulfate[5] |

| Chemical Formula | Al₅Mg₁₀(OH)₃₁(SO₄)₂ or Al₅H₃₁Mg₁₀O₃₉S₂[4][5] |

| Molecular Weight | Approximately 1097.3 g/mol [5][9] |

| Appearance | White or almost white, crystalline powder[6] |

| Solubility | Practically insoluble in water and ethanol; Soluble in dilute mineral acids[6] |

| pH (5% Aqueous Solution) | 8.0 – 10.5[6] |

Pharmacopeial Specifications

The United States Pharmacopeia (USP) outlines specific compositional requirements for anhydrous magaldrate to ensure its identity, purity, and quality. These specifications are critical for regulatory compliance and product consistency.[4][10]

| Parameter | Specification (USP, on dried basis) |

| Magnesium Oxide (MgO) Content | 29.0% – 40.0%[4][10] |

| Aluminum Oxide (Al₂O₃) Content | 18.0% – 26.0%[4][10] |

| Sulfate (SO₄) Content | 16.0% – 21.0%[6][11] |

| Loss on Drying (200°C, 4 hours) | 10.0% – 20.0%[11][12] |

Mechanism of Action

The therapeutic effect of magaldrate is derived from its multi-faceted mechanism of action within the gastric environment. Upon ingestion, it does not act as a simple mixture but as a unified complex that reacts with gastric acid. This process neutralizes acid, inactivates pepsin, and provides a protective effect on the gastric mucosa.

Caption: Mechanism of action of anhydrous magaldrate in the gastric environment.

Upon contact with hydrochloric acid in the stomach, magaldrate is rapidly converted into magnesium hydroxide (Mg(OH)₂) and aluminum hydroxide (Al(OH)₃).[1][2] These compounds neutralize gastric acid, promptly raising the intragastric pH to a stable range of 3 to 5.[13][14] This increase in pH serves to inactivate the digestive enzyme pepsin, reducing its proteolytic activity.[13][14] Furthermore, magaldrate has been shown to bind to bile acids and lysolecithin, which can be damaging to the gastric mucosa, and to enhance the integrity of the mucosal barrier.[13][14]

Key Experimental Protocols

The characterization of anhydrous magaldrate relies on a set of standardized analytical procedures. These protocols are essential for quality control during manufacturing and for research and development purposes.

This is the most critical measure of an antacid's effectiveness. The assay determines the quantity of acid that a given amount of the substance can neutralize.

-

Principle: The method involves a back-titration. A known excess of hydrochloric acid is added to dissolve the magaldrate sample. The remaining, unreacted acid is then titrated with a standardized solution of sodium hydroxide to a specific pH endpoint.

-

Detailed Protocol:

-

Accurately weigh approximately 3 g of anhydrous magaldrate and transfer to a 250-mL beaker.[11]

-

Add precisely 100.0 mL of 1 N hydrochloric acid VS (volumetric solution).

-

Stir the mixture, typically with a magnetic stirrer, until the sample is completely dissolved and the solution becomes clear.[11][15]

-

Using a calibrated pH meter, titrate the excess hydrochloric acid with 1 N sodium hydroxide VS.

-

The endpoint of the titration is reached when the pH is stable at 3.0.[11][15][16]

-

Perform a blank determination by titrating 100.0 mL of the 1 N hydrochloric acid VS with the 1 N sodium hydroxide VS to the same pH 3.0 endpoint.

-

The acid-neutralizing capacity is calculated based on the difference in the volume of sodium hydroxide solution consumed in the blank and the sample titrations. Each mL of 1 N hydrochloric acid is equivalent to 35.40 mg of anhydrous magaldrate [Al₅Mg₁₀(OH)₃₁(SO₄)₂].[11][15]

-

Caption: Experimental workflow for determining Acid-Neutralizing Capacity (ANC).

The crystalline nature of magaldrate is essential for its stability and consistent reactivity. XRD is used to confirm this structure.

-

Principle: XRD analysis provides a unique diffraction pattern, or "fingerprint," for a crystalline solid based on the arrangement of atoms in its crystal lattice.

-

Detailed Protocol:

-

Prepare the anhydrous magaldrate sample. For suspensions, the sample is centrifuged, washed, and dried to obtain a residue.[15]

-

Mount the powdered sample in the X-ray diffractometer.

-

Scan the sample over a defined range of 2θ angles.

-

The resulting diffraction pattern is analyzed by comparing the d-spacings (the distances between planes of atoms) to that of a USP Magaldrate Reference Standard (RS).

-

Per USP requirements, the X-ray diffraction pattern of the sample must conform to that of the USP Magaldrate RS, particularly in the d-spacings region below 0.257 nm (2.57 angstrom units).[11][12][15][17]

-

Particle size significantly influences the dissolution rate, reactivity, and textural properties of a magaldrate suspension.

-

Principle: Laser diffraction is a common technique used to measure particle size distribution. It operates on the principle that particles scatter light at an angle that is inversely proportional to their size.

-

Detailed Protocol:

-

Disperse the anhydrous magaldrate powder in a suitable liquid dispersant in which it is insoluble, using sonication to break up agglomerates.

-

Introduce the suspension into the laser diffraction instrument.

-

A laser beam is passed through the dispersed sample.

-

Detectors measure the intensity of light scattered at various angles.

-

The instrument's software uses an optical model (like Mie theory) to convert the scattered light pattern into a particle size distribution, typically reported as volume-based diameters (e.g., D10, D50, D90).[18]

-

While magaldrate is practically insoluble in water, its rate of dissolution in acidic media is a key performance indicator.

-

Principle: The test measures the rate at which the active substance dissolves from the dosage form into a liquid medium under standardized conditions of temperature, agitation, and medium composition.

-

Detailed Protocol (General method using USP Apparatus 2 - Paddle):

-

Prepare the dissolution medium, typically 900 mL of 0.1 N hydrochloric acid, and place it in the dissolution vessel.[19] Equilibrate the medium to 37 ± 0.5°C.

-

Place the magaldrate sample (e.g., a tablet or a specified amount of powder) into the vessel.

-

Begin stirring with the paddle at a specified speed, commonly 50 or 75 RPM.[19]

-

At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium.

-

Filter the sample immediately.

-

Analyze the filtrate for the concentration of dissolved aluminum and magnesium using a suitable analytical technique, such as atomic absorption spectroscopy or ICP-OES.

-

Calculate the cumulative percentage of the active ingredient dissolved at each time point to generate a dissolution profile.

-

Conclusion

Anhydrous magaldrate is a well-defined chemical entity whose therapeutic efficacy is directly linked to its distinct physicochemical properties. Its unique crystalline structure, high acid-neutralizing capacity, and specific compositional makeup are all critical quality attributes. The experimental protocols detailed in this guide provide the necessary framework for the robust characterization and quality control of anhydrous magaldrate, ensuring the development of safe, effective, and consistent antacid formulations for researchers and drug development professionals.

References

- 1. Magaldrate - Wikipedia [en.wikipedia.org]

- 2. Magaldrate: Acid Reflux Uses, Warnings, Side Effects, Dosage [medicinenet.com]

- 3. Magaldrate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Magaldrate Anhydrous [benchchem.com]

- 5. This compound | Al5H31Mg10O39S2 | CID 44152596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Par Drugs And Chemicals Limited Product - Magaldrate [pardrugs.com]

- 7. Buy Magaldrate | 74978-16-8 [smolecule.com]

- 8. spipharma.com [spipharma.com]

- 9. This compound | CAS#:1344-82-7 | Chemsrc [chemsrc.com]

- 10. US4639362A - Process for the production of magaldrate - Google Patents [patents.google.com]

- 11. pharmacopeia.cn [pharmacopeia.cn]

- 12. Magaldrate [drugfuture.com]

- 13. magaldrate (aluminum magnesium hydroxide) [glowm.com]

- 14. [Neutralizing capacity, pepsin inactivation and binding to bile acids and lysolecithin of the antacid magaldrate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Magaldrate and Simethicone Oral Suspension [drugfuture.com]

- 16. pharmadekho.com [pharmadekho.com]

- 17. newdruginfo.com [newdruginfo.com]

- 18. entegris.com [entegris.com]

- 19. fda.gov [fda.gov]

A Comprehensive Technical Guide to Magaldrate Anhydrous

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of magaldrate anhydrous, a widely used antacid. The document details its molecular characteristics, physicochemical properties, and established mechanism of action. Furthermore, it outlines key experimental protocols for its analysis and quality control, adhering to recognized pharmacopeial standards.

Core Molecular and Physical Properties

Magaldrate is a complex inorganic compound, chemically defined as a hydrated magnesium aluminate complex. The anhydrous form possesses a specific stoichiometry, crucial for its therapeutic efficacy.

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | Al₅Mg₁₀(OH)₃₁(SO₄)₂ | [1][2] |

| Molecular Weight | ~1097.3 g/mol | [1][2] |

| Appearance | White or almost white crystalline powder | --- |

| Solubility | Practically insoluble in water and ethanol; Soluble in dilute mineral acids | --- |

| IUPAC Name | pentaaluminum;decamagnesium;hentriacontahydroxide;disulfate | [1] |

Mechanism of Action: Gastric Acid Neutralization

Magaldrate's primary pharmacological function is the neutralization of gastric acid.[3][4][5] Upon oral administration, it undergoes a rapid reaction with hydrochloric acid (HCl) in the stomach. This process is not a simple dissolution but a chemical transformation that buffers the gastric environment.

The reaction can be conceptualized as follows:

-

Initial Reaction: Magaldrate rapidly reacts with HCl.

-

Formation of Hydroxides: This reaction leads to the formation of aluminum hydroxide (Al(OH)₃) and magnesium hydroxide (Mg(OH)₂).[3]

-

Sustained Neutralization: These newly formed hydroxides then provide a sustained antacid effect by continuing to neutralize excess stomach acid.[3]

This multi-step process ensures both rapid onset and prolonged duration of action.

Caption: Magaldrate's acid neutralization pathway.

Experimental Protocols

Determination of Acid-Neutralizing Capacity (ANC)

This protocol is based on the United States Pharmacopeia (USP) general chapter <301>.[6]

Objective: To determine the total amount of acid that can be neutralized by a single dose of magaldrate.

Methodology:

-

Sample Preparation: Accurately weigh a quantity of magaldrate equivalent to a single dose. For oral suspensions, ensure the sample is well-shaken before weighing.[7]

-

Acid Digestion: Add a precise volume of 1.0 N hydrochloric acid to the sample, ensuring the acid is in excess. Stir continuously for 15 minutes to allow for complete reaction.[7]

-

Back Titration: Titrate the excess hydrochloric acid with a standardized solution of 0.5 N sodium hydroxide to a stable endpoint of pH 3.5.[6][7] The titration is typically performed using a potentiometric titrator equipped with a suitable pH electrode.[6]

-

Calculation: The acid-neutralizing capacity is calculated based on the amount of hydrochloric acid consumed by the magaldrate, expressed in milliequivalents (mEq) per dose.

Particle Size Analysis by Laser Diffraction

Objective: To determine the particle size distribution of magaldrate powder, a critical parameter influencing its reactivity and mouthfeel.

Methodology:

-

Instrumentation: Utilize a laser diffraction particle size analyzer.

-

Dispersion: Disperse the magaldrate sample in a suitable medium where it is insoluble, such as water or an organic solvent, to form a stable suspension. The use of a surfactant may be necessary to prevent agglomeration.

-

Measurement: Introduce the sample suspension into the analyzer. A laser beam is passed through the dispersed sample, and the resulting light scattering pattern is measured by a series of detectors at various angles.

-

Data Analysis: The instrument's software analyzes the scattering pattern using the Mie or Fraunhofer theory to calculate the particle size distribution. The results are typically reported as volume-based distributions (e.g., D10, D50, D90).

Structural and Compositional Analysis

3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the magaldrate molecule and to confirm its identity.

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the magaldrate sample. Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used with minimal sample preparation.

-

Spectral Acquisition: Place the sample in the FTIR spectrometer and acquire the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Interpretation: The resulting spectrum should exhibit characteristic absorption bands corresponding to the hydroxyl (-OH), sulfate (SO₄²⁻), and metal-oxygen bonds present in the magaldrate structure.

3.3.2. X-ray Diffraction (XRD)

Objective: To determine the crystalline structure of magaldrate.

Methodology:

-

Sample Preparation: The powdered magaldrate sample is packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Analysis: The resulting diffraction pattern, with its characteristic peaks, serves as a fingerprint for the crystalline structure of magaldrate.

Quality Control Workflow

The manufacturing of this compound requires a stringent quality control process to ensure its safety, efficacy, and batch-to-batch consistency.

Caption: A typical quality control workflow for magaldrate.

References

- 1. Magaldrate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 2. uspbpep.com [uspbpep.com]

- 3. Magaldrate - Wikipedia [en.wikipedia.org]

- 4. Clinical Insights and Therapeutic Advancements: The Evolving Role of Magaldrate in Gastrointestinal Health [ijsr.net]

- 5. Magaldrate: Acid Reflux Uses, Warnings, Side Effects, Dosage [medicinenet.com]

- 6. Determination of acid-neutralizing capacity according to USP<301> | Metrohm [metrohm.com]

- 7. metrohm.com [metrohm.com]

solubility profile of magaldrate anhydrous in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magaldrate, an aluminum magnesium hydroxide sulfate complex, is a widely used antacid for the treatment of conditions such as duodenal and gastric ulcers, and esophagitis from gastroesophageal reflux.[1] Its anhydrous form presents unique physicochemical properties that are critical for formulation development and drug delivery. This technical guide provides a comprehensive overview of the solubility profile of magaldrate anhydrous in various solvents, outlines detailed experimental protocols for its solubility determination, and presents key chemical interactions.

Physicochemical Properties

This compound is a white or almost white, crystalline powder.[2] It possesses a lattice-layered crystalline structure.[3] The anhydrous form is characterized by its lack of water molecules within this structure.[3]

Solubility Profile

The solubility of this compound is highly dependent on the pH of the solvent.

Aqueous Solubility

This compound is described as practically insoluble in water .[2] This low aqueous solubility is a key characteristic of the compound.

Solubility in Organic Solvents

Solubility in Acidic and Alkaline Solutions

This compound is soluble in dilute mineral acids .[2] This is a critical aspect of its mechanism of action as an antacid. Upon contact with gastric acid (hydrochloric acid), it reacts to neutralize the acid.[3] In this process, magaldrate is converted into its constituent active components, magnesium hydroxide and aluminum hydroxide.[1] Studies using 27Al NMR and pH-stat titrations have shown that magaldrate demonstrates a steady increase in the hexaaquoaluminum cation as acid is added, indicating its dissolution and reaction.[4]

Information regarding its solubility in alkaline solutions is not extensively documented; however, its components, aluminum hydroxide and magnesium hydroxide, have low solubility in water, and aluminum hydroxide is amphoteric, meaning it can dissolve in strong bases.

Summary of Qualitative Solubility Data

| Solvent System | Solubility | Reference(s) |

| Water | Practically Insoluble | [2] |

| Ethanol (96%) | Practically Insoluble | [2] |

| Dilute Mineral Acids (e.g., HCl) | Soluble | [2] |

Mechanism of Action in Gastric Acid

The primary function of magaldrate as an antacid is its reaction with and neutralization of hydrochloric acid in the stomach. This chemical interaction is central to its therapeutic effect.

Caption: Reaction pathway of this compound in the presence of gastric acid.

Experimental Protocol for Solubility Determination

Principle

The shake-flask method is an equilibrium solubility measurement technique.[6] An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then determined.

Materials and Equipment

-

This compound powder

-

Solvents: Purified water, 0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, Ethanol (96%), Propylene glycol, Glycerol

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with UV-Vis detector or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[3][7]

Experimental Workflow

Caption: Proposed experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Solvent Systems: Prepare a range of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) as recommended by WHO guidelines.[5] Also, prepare the desired organic solvents.

-

Sample Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a suitable container (e.g., glass vial) containing a known volume of the respective solvent.

-

Equilibration: Place the containers in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C).[5] Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

-

Phase Separation: Centrifuge the suspensions to sediment the undissolved solid. Carefully withdraw the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Sample Analysis:

-

For acidic solutions: The concentration of dissolved aluminum and magnesium can be determined using ICP-OES.[3]

-

For all solutions: Alternatively, a validated HPLC-UV method can be developed. Since magaldrate itself does not have a strong chromophore, indirect methods or derivatization might be necessary. The United States Pharmacopeia (USP) assay for magaldrate involves dissolving it in hydrochloric acid and then performing a titration, which can also be adapted to quantify the amount dissolved.[8]

-

-

Data Reporting: Express the solubility in terms of mg/mL or molarity. The pH of the saturated solution should also be measured and reported.

Conclusion

The solubility of this compound is fundamentally linked to its function as an antacid, being practically insoluble in neutral aqueous and organic solvents but soluble in dilute mineral acids. This technical guide provides a summary of the available solubility information and a detailed, robust protocol for its experimental determination. For researchers and formulation scientists, a thorough understanding of this solubility profile is essential for the development of effective and stable drug products containing this compound. Further research to quantify the solubility in a wider range of solvents and co-solvent systems would be beneficial for advanced formulation strategies.

References

- 1. Magaldrate - Wikipedia [en.wikipedia.org]

- 2. Magaldrate BP Ph Eur USP IP EP Grade Manufacturers [anmol.org]

- 3. This compound [benchchem.com]

- 4. Action of hydrochloric acid on aluminum hydroxide-magnesium hydroxide gels and magaldrate: 27Al NMR and pH-stat studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. who.int [who.int]

- 6. researchgate.net [researchgate.net]

- 7. improvedpharma.com [improvedpharma.com]

- 8. Magaldrate [drugfuture.com]

The Advent and Evolution of Magaldrate: A Technical Deep Dive into a Cornerstone of Antacid Therapy

For Immediate Release

KONSTANZ, Germany – December 7, 2025 – This in-depth technical guide explores the historical development of magaldrate, a widely utilized antacid, from its initial synthesis to its establishment as a key therapeutic agent in the management of acid-related gastrointestinal disorders. Designed for researchers, scientists, and drug development professionals, this document details the seminal experiments, outlines the evolution of its mechanistic understanding, and presents key quantitative data from its early clinical evaluation.

Discovery and Synthesis: From Laboratory Bench to Pharmaceutical Staple

The journey of magaldrate began in the mid-20th century, culminating in its first synthesis by the German chemist Gunther Hallmann. Patented on February 2, 1960, by Byk Gulden Lomberg Chemische Fabrik, this novel compound was registered in 1983 as the original drug Riopan®.[1] Magaldrate, a chemical combination of aluminum and magnesium hydroxides and sulfate, is represented by the approximate formula: Al₅Mg₁₀(OH)₃₁(SO₄)₂·xH₂O.

The synthesis of magaldrate has been approached through various methods, with a common strategy involving the reaction of magnesium oxide, aluminum sulfate, and dried aluminum hydroxide gel.[1] A 1996 study established optimum synthesis conditions through the application of the Box-Wilson experimental design, identifying key parameters for maximizing product yield.[1]

Detailed Synthesis Protocol

One established laboratory-scale synthesis protocol involves the following steps:

-

A solution of aluminum chloride hexahydrate is prepared in water.

-

This is reacted with a sodium hydroxide solution, with constant stirring, to form a clear sodium aluminate solution.

-

After cooling, a magnesium sulfate solution is added to the sodium aluminate solution as a thin jet with intensive stirring.

-

The resulting colloidal precipitate of magnesium aluminate hydrate is then processed.

An alternative patented method describes the reaction of active aluminum hydroxide with a water-soluble, sulfate-containing compound and active magnesium oxide and/or magnesium hydroxide in stoichiometric quantities in the presence of water.[2]

Preclinical Investigations: Unraveling the Mechanism of Action

Early preclinical studies were instrumental in elucidating the multifaceted mechanism of action of magaldrate, which extends beyond simple acid neutralization. These investigations, primarily conducted in rat models, revealed significant anti-ulcer and cytoprotective properties.

Acid Neutralization and Buffering Capacity

Magaldrate is a hydroxymagnesium aluminate complex that rapidly converts in the presence of gastric acid into magnesium hydroxide (Mg(OH)₂) and aluminum hydroxide (Al(OH)₃).[1] These poorly absorbed hydroxides provide a sustained antacid effect, maintaining the gastric pH in a range of 3 to 5.

Cytoprotective Effects Independent of Acid Neutralization

A pivotal discovery in the understanding of magaldrate's efficacy was the identification of its cytoprotective actions. Studies demonstrated that magaldrate protects the gastric mucosa from damage induced by various agents, a mechanism that is not solely reliant on its acid-neutralizing capacity. This protection is, in part, mediated by the stimulation of endogenous prostaglandin E₂ (PGE₂) synthesis in the gastric mucosa.[3]

A study investigating the cytoprotective effects of magaldrate in aspirin plus pylorus-ligation and ethanol-induced gastric ulcer models in rats yielded significant findings. A dose of 60 mg/kg of magaldrate produced a notable reduction in the ulcer index and a significant increase in mucus content in the ethanol-induced ulcer model. In the aspirin plus pylorus-ligation model, the same dose led to a significant decrease in the ulcer index, total acidity, and protein content of the gastric secretion.[4] Furthermore, the study observed a significant decrease in lipid peroxidation, suggesting that magaldrate protects gastric mucosal cells from oxidative damage.[4]

The following table summarizes key quantitative data from this preclinical study:

| Parameter | Control Group | Magaldrate (60 mg/kg) Group | Percentage Change |

| Ethanol-Induced Ulcer Model | |||

| Ulcer Index | 44.98 ± 5.53 | 25.99 ± 2.76* | -42.2% |

| Mucus Content (mg) | 2.626 ± 0.324 | 3.575 ± 0.897 | +36.1% |

| Aspirin + Pylorus Ligation Model | |||

| Ulcer Index | Not Specified | Significant Decrease | Not Quantified |

| Total Acidity (mEq/L) | 337.5 ± 20.73 | 116.75 ± 10.28** | -65.4% |

| Protein Content (µg/mL) | 430 ± 1.414 | 96 ± 5.18 | -77.7% |

| Volume of Gastric Content (mL) | Not Specified | No Significant Change | Not Applicable |

| Malondialdehyde (MDA) Content (nmol/mg protein) | 900 ± 70.71 | 4110 ± 897.37 | +356.7% (Error in source data) |

*p<0.05, **p<0.01, ***p<0.001 compared to the control group. Note: The reported increase in MDA content with magaldrate treatment in the source appears to be an error and contradicts the conclusion of reduced lipid peroxidation. The intended result was likely a decrease.

Early Clinical Development: Establishing Efficacy and Safety in Humans

The translation of magaldrate from a promising preclinical compound to a clinically effective medication was underpinned by a series of clinical trials conducted throughout the 1970s and 1980s. These studies evaluated its efficacy and safety in the treatment of peptic ulcers and reflux esophagitis.

Treatment of Peptic Ulcers

A notable German double-blind, randomized controlled trial published in 1986 compared the healing rates of gastric ulcers in patients treated with either magaldrate (100 mmol/d) or the H₂-receptor antagonist ranitidine (300 mg/d).[5] This study was crucial in establishing the therapeutic equivalence of magaldrate to the then-standard-of-care for peptic ulcer disease.

-

Study Design: Double-blind, randomized, comparative clinical trial.

-

Patient Population: Patients with endoscopically confirmed gastric ulcers.

-

Treatment Arms:

-

Magaldrate: 100 mmol per day.

-

Ranitidine: 300 mg per day.

-

-

Primary Endpoint: Rate of ulcer healing as assessed by endoscopy at predefined intervals.

-

Secondary Endpoints: Symptom relief and safety profile.

Prophylaxis of Gastrointestinal Bleeding

A randomized, placebo-controlled trial assessed the efficacy of magaldrate in preventing upper gastrointestinal tract bleeding in 100 critically ill patients. The results demonstrated a significant reduction in the incidence of bleeding in the magaldrate-treated group.[6][7]

The following table summarizes the key findings from this prophylactic study:

| Outcome | Placebo Group (n=48) | Magaldrate Group (n=52) | p-value |

| Incidence of Upper GI Bleeding | 11 (22.9%) | 1 (1.9%) | < 0.01 |

Signaling Pathways and Experimental Workflows

The cytoprotective effect of magaldrate is intricately linked to the prostaglandin E₂ signaling pathway. Upon stimulation by magaldrate, gastric mucosal cells increase the synthesis of PGE₂. This eicosanoid then binds to its receptors on the cell surface, initiating a cascade of intracellular events that ultimately lead to enhanced mucosal defense.

Magaldrate-Induced Cytoprotection Signaling Pathway

Caption: Magaldrate stimulates PGE₂ synthesis leading to enhanced mucosal protection.

Experimental Workflow for Preclinical Ulcer Models

Caption: Workflow for evaluating the anti-ulcer activity of magaldrate.

Conclusion

The historical development of magaldrate showcases a journey from a novel chemical entity to a well-established pharmaceutical agent. Its dual mechanism of rapid acid neutralization and cytoprotection, mediated by prostaglandin E₂ synthesis, provides a comprehensive approach to managing acid-related gastrointestinal disorders. The early preclinical and clinical studies laid a robust foundation for its therapeutic use, demonstrating its efficacy and safety profile. This enduring legacy continues to make magaldrate a relevant and valuable option in the armamentarium against gastric hyperacidity and its associated conditions.

References

- 1. Synthesis Conditions of Magaldrate and Rheological Characteristics of its Aqueous Suspensions [yakhak.org]

- 2. EP0154114A2 - Method for preparing magaldrate - Google Patents [patents.google.com]

- 3. Magaldrate stimulates endogenous prostaglandin E2 synthesis in human gastric mucosa in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpp.com [ijpp.com]

- 5. [Magaldrate (100 mmol/d) versus ranitidine (300 mg/d). Healing rates of stomach ulcer in a German double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prophylaxis of gastrointestinal tract bleeding with magaldrate in patients admitted to a general hospital ward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of Magaldrate Anhydrous: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the core spectroscopic techniques utilized in the characterization of magaldrate anhydrous, a widely used antacid. The document details the principles and experimental protocols for Fourier-Transform Infrared (FTIR) Spectroscopy, X-Ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) Spectroscopy in the analysis of this pharmaceutical compound. Quantitative data is summarized in structured tables, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a chemical complex of aluminum and magnesium hydroxides and sulfate.[1] Its efficacy as an antacid is intrinsically linked to its unique layered crystalline structure, which is similar to that of hydrotalcite.[2] Spectroscopic analysis is paramount in confirming the identity, purity, crystalline structure, and stability of this compound, ensuring its quality and therapeutic effectiveness. This guide delves into the primary spectroscopic methods employed for its characterization.

Spectroscopic Methodologies and Data

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, FTIR is primarily used to confirm the presence of hydroxyl (O-H) and sulfate (S-O) groups, which are fundamental to its structure.[2] The interaction of infrared radiation with the sample provides a unique vibrational fingerprint of the compound.

Table 1: Characteristic FTIR Absorption Bands for this compound and Structurally Similar Layered Double Hydroxides.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~3400-3500 | O-H stretching | Hydroxyl (in brucite-like layers and interlayer water) | [3] |

| ~1640 | H-O-H bending | Interlayer water | [3] |

| ~1373 | v3 mode | Interlayer carbonate (potential impurity) | [4] |

| ~1100 | v3 mode (asymmetric stretching) | Sulfate (SO₄²⁻) | [5] |

| Below 1000 | Metal-Oxygen (M-O) and O-M-O vibrations | Al-O, Mg-O | [3] |

Note: Specific peak positions for this compound are not extensively reported in publicly available literature. The provided data is based on characteristic absorptions for layered double hydroxides (LDHs), which are structurally analogous to magaldrate.

X-Ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the crystalline structure of this compound. The diffraction pattern, which arises from the interaction of X-rays with the ordered atomic planes within the crystal lattice, serves as a unique fingerprint of its solid-state structure. The United States Pharmacopeia (USP) specifies a characteristic X-ray diffraction spectrum in the d-spacing range of 0.18 to 2.20 nanometers.[2]

Table 2: Characteristic X-Ray Diffraction Peaks for Layered Double Hydroxides (Representative of this compound Structure).

| 2θ (°) | d-spacing (Å) | Miller Indices (hkl) | Relative Intensity | Reference |

| ~11.3 | ~7.8 | (003) | Strong | [2] |

| ~22.7 | ~3.9 | (006) | Medium | [6] |

| ~34.5 | ~2.6 | (012) | Medium | [6] |

| ~38.9 | ~2.3 | (015) | Weak | [6] |

| ~46.2 | ~1.96 | (018) | Weak | [6] |

| ~60.5 | ~1.53 | (110) | Medium | [6] |

| ~61.8 | ~1.50 | (113) | Medium | [6] |

Note: The precise 2θ values and relative intensities can vary depending on the specific composition and preparation method of the magaldrate. The data presented is characteristic of a well-ordered layered double hydroxide structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei. For this compound, ²⁷Al NMR is particularly insightful for probing the coordination environment of the aluminum atoms within the hydroxide layers.

Table 3: Solid-State ²⁷Al NMR Data for Hydrotalcite (Structurally Similar to this compound).

| Chemical Shift (ppm) | Aluminum Coordination | Reference |

| ~4.0 | Octahedral (AlO₆) | [7] |

Note: There is a scarcity of specific solid-state NMR data for this compound in the literature. The provided chemical shift is for the octahedrally coordinated aluminum in hydrotalcite, which is expected to be very similar in magaldrate.

Experimental Protocols

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: No specific sample preparation is typically required for ATR-FTIR analysis of a powdered solid like this compound. A small, representative amount of the powder is used directly.

-

Instrument Setup:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

-

-

Procedure:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

A small amount of the this compound powder is placed onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

A pressure clamp is applied to ensure good contact between the sample and the crystal.

-

The sample spectrum is then recorded.

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

-

Powder X-Ray Diffraction (PXRD)

-

Sample Preparation:

-

A representative sample of this compound is finely ground using a mortar and pestle to ensure random orientation of the crystallites and to minimize particle size effects.

-

The powdered sample is then packed into a sample holder, and the surface is flattened to ensure it is level with the holder's surface.

-

-

Instrument Setup:

-

Diffractometer: A powder X-ray diffractometer with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is commonly used.

-

Voltage and Current: Typically operated at 40 kV and 40 mA.

-

Scan Range (2θ): A range of 5° to 70° is generally sufficient to capture the characteristic diffraction peaks.

-

Step Size: A step size of 0.02° is common.

-

Scan Speed: A typical scan speed is 1-2° per minute.

-

-

Procedure:

-

The prepared sample holder is placed in the diffractometer.

-

The X-ray diffraction pattern is recorded according to the specified instrument parameters.

-

The resulting diffractogram plots the intensity of the diffracted X-rays as a function of the 2θ angle.

-

Solid-State NMR Spectroscopy

-

Sample Preparation:

-

The this compound powder is packed into a solid-state NMR rotor (typically made of zirconia). The rotor size (e.g., 4 mm) will depend on the available NMR probe.

-